2-{[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid
Description
2-{[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a quinoxaline derivative functionalized with a 2,6-dimethylmorpholine substituent and a sulfanylacetic acid side chain. The incorporation of a morpholine ring enhances solubility and bioavailability, while the sulfanylacetic acid moiety may contribute to binding interactions with biological targets. Notably, this compound has been listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
Properties
IUPAC Name |
2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-10-7-19(8-11(2)22-10)15-16(23-9-14(20)21)18-13-6-4-3-5-12(13)17-15/h3-6,10-11H,7-9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXFQIVCWOBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
- Chemical Formula : C16H19N3O3S
- Molecular Weight : 333.41 g/mol
- IUPAC Name : 2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanylacetic acid
- Appearance : Powder
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound's structural components—particularly the quinoxaline moiety and morpholine ring—enhance its solubility and bioavailability, which are crucial for effective pharmacological action.
Biological Activities
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit significant anticancer activity. It has been shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially reducing the secretion of pro-inflammatory cytokines and mediators.
- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes related to disease pathways, particularly those involved in cancer progression and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage.
Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, administration of the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in inflammatory diseases.
Study 3: Enzyme Interaction
Research focused on the compound's interaction with phosphatidylinositol 3-kinase (PI3K), a key player in cancer signaling pathways. The results indicated that it could inhibit PI3K activity, leading to reduced cell growth in tumor models.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Quinoxaline Derivatives | Contains quinoxaline moiety | Varies widely | May lack morpholine or benzothiophene structures |
| Benzothiophene Derivatives | Includes benzothiophene core | Often exhibits anti-cancer properties | May not have the same diversity of functional groups |
| Morpholine-containing Compounds | Features morpholine ring | Diverse pharmacological effects | Unique combination with quinoxaline and benzothiophene |
This table illustrates that this compound possesses a distinct combination of structural elements that confer unique biological activities not found in similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound can be compared to other heterocyclic acetic acid derivatives, such as 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid (hereafter referred to as Compound A), which shares a fused heterocyclic core and a carboxylic acid functional group . Below is a detailed comparison:
Structural and Functional Insights
Heterocyclic Core Differences: The quinoxaline core in the target compound offers two nitrogen atoms in a six-membered ring, enabling π-π stacking and hydrogen bonding. In contrast, Compound A’s furoquinoline system incorporates an oxygen atom in the fused furan ring, which may alter electronic properties and binding selectivity .
Substituent Effects :
- The 2,6-dimethylmorpholine group in the target compound likely improves solubility and metabolic stability compared to Compound A ’s 4-methoxyphenyl group, which contributes to lipophilicity and π-stacking interactions.
Synthetic Accessibility: Compound A is synthesized via a one-pot multicomponent reaction with moderate yield (68%), highlighting atom economy and efficiency .
Spectroscopic Characterization :
- While Compound A was fully characterized by <sup>1</sup>H/<sup>13</sup>C NMR, IR, and HRMS , the absence of spectral data for the target compound limits direct comparison.
Research Implications and Limitations
- Biological Activity: Quinoxaline derivatives often exhibit kinase inhibition or antimicrobial activity. The sulfanyl group in the target compound may enhance thiol-mediated interactions, unlike Compound A’s methoxy group, which is electron-donating.
- Commercial Viability : The discontinuation of the target compound contrasts with the scalable synthesis of Compound A , underscoring the importance of synthetic feasibility in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
